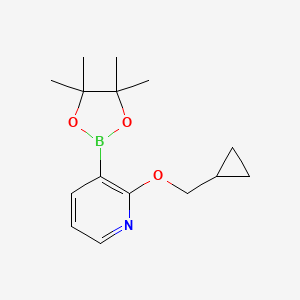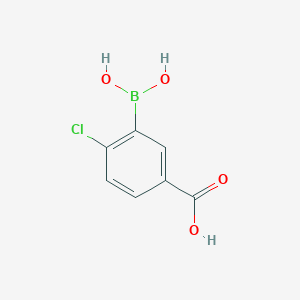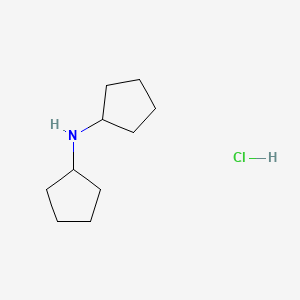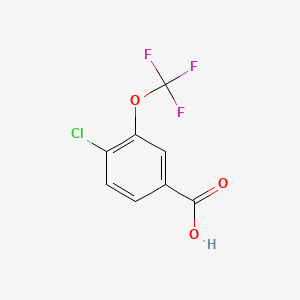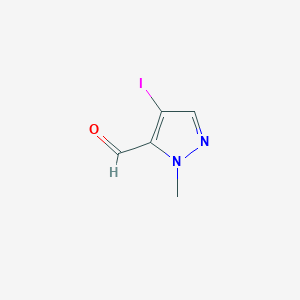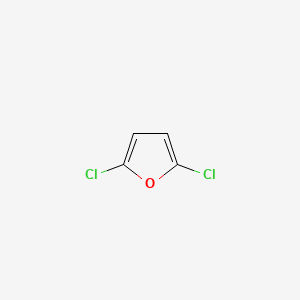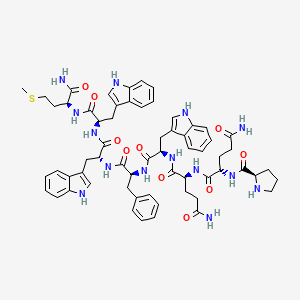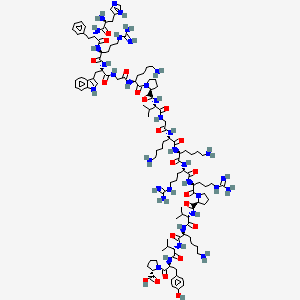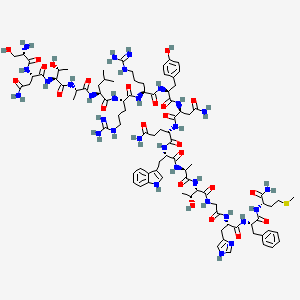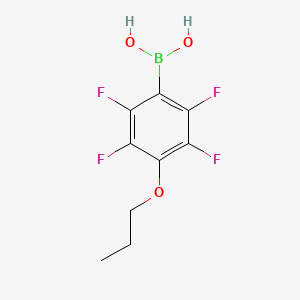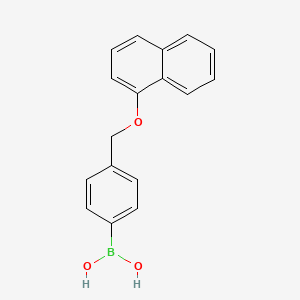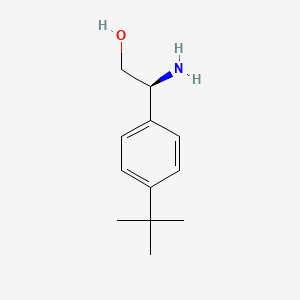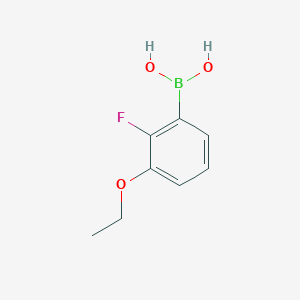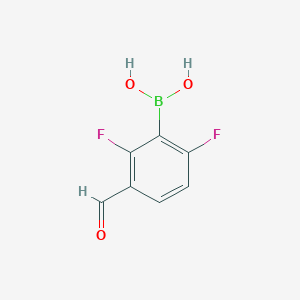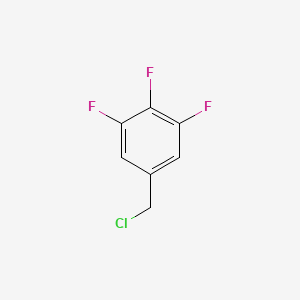
5-(氯甲基)-1,2,3-三氟苯
描述
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its reactivity, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability.科学研究应用
-
Hyper Cross-linked Polymers (HCPs)
- Field : Polymer Research
- Application : HCPs are porous materials synthesized by Friedel Craft reactions . They have high surface areas, good porosity, low density, efficient adsorption properties, and high thermal and chemical stability .
- Method : The HCP material is synthesized by post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .
- Results : HCPs have been used in water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
-
5-Chloromethylfurfural (CMF)
- Field : Biobased Furan Synthesis
- Application : CMF is a novel building block with a similar molecular structure to that of 5-hydroxymethylfurfural (HMF). It has advantages such as production at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis .
- Method : The production of CMF and its synthetic possibilities are achieved through varied catalysts and reaction conditions .
- Results : Several interesting products can be obtained from CMF, including 2,5-dimethylfuran, 2,5-furandicarboxylic acid, and 5-methylfurfural .
-
Chloromethane
- Field : Industrial Chemistry
- Application : Chloromethane, also called methyl chloride, is a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Method : It is one of the haloalkanes and is produced through various methods in industrial chemistry .
- Results : Although it is rarely present in consumer products, it was formerly utilized as a refrigerant .
-
Chloromethylation of Aromatic Compounds
- Field : Organic Chemistry
- Application : Chloromethylation is a process where a chloromethyl group is added to an aromatic compound . It is a crucial step in the synthesis of many organic compounds .
- Method : The process involves the use of a catalyst, chlorosulfonic acid, and dimethoxymethane . The reaction is carried out at a low temperature .
- Results : The result is a chloromethylated aromatic compound, which can be used in further reactions .
-
Chloromethane
- Field : Industrial Chemistry
- Application : Chloromethane, also called methyl chloride, is a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Method : It is one of the haloalkanes and is produced through various methods in industrial chemistry .
- Results : Although it is rarely present in consumer products, it was formerly utilized as a refrigerant .
-
Chloromethylation of Aromatic Compounds
- Field : Organic Chemistry
- Application : Chloromethylation is a process where a chloromethyl group is added to an aromatic compound . It is a crucial step in the synthesis of many organic compounds .
- Method : The process involves the use of a catalyst, chlorosulfonic acid, and dimethoxymethane . The reaction is carried out at a low temperature .
- Results : The result is a chloromethylated aromatic compound, which can be used in further reactions .
安全和危害
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and storage.
未来方向
This could involve potential applications of the compound, areas for further research, and its role in the development of new technologies or treatments.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have a different compound or a more specific question in mind, feel free to ask!
属性
IUPAC Name |
5-(chloromethyl)-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFGPFDDJIQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590730 | |
| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1,2,3-trifluorobenzene | |
CAS RN |
732306-27-3 | |
| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



